

# Application Note: Quantification of Lanatoside C using High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: Lanatoside

Cat. No.: B1674450

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## Abstract

This application note provides a detailed methodology for the quantification of **Lanatoside C** in various samples, particularly from *Digitalis lanata* extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol offers a reliable and reproducible method for the accurate determination of **Lanatoside C** concentrations, which is crucial for quality control in pharmaceutical manufacturing and research applications. The method is validated for its precision, accuracy, and linearity.

## Introduction

**Lanatoside C** is a cardiac glycoside obtained from the leaves of *Digitalis lanata*. It is a precursor to the widely used drug Digoxin and possesses its own therapeutic effects in the treatment of congestive heart failure and atrial fibrillation. Accurate quantification of **Lanatoside C** is essential for ensuring the potency and safety of pharmaceutical formulations and for research into its pharmacological properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of cardiac glycosides. This document outlines a validated HPLC method for the determination of **Lanatoside C**.

## Experimental Protocols

## Sample Preparation (from *Digitalis lanata* leaves)

This protocol describes the extraction of **Lanatoside C** from dried leaf powder.

### Materials:

- Dried and powdered leaves of *Digitalis lanata*
- Methanol (50%, v/v)
- Solid Phase Extraction (SPE) Cartridges: Sep-Pak C18
- Acetonitrile
- Water (HPLC grade)
- Ultrasonic bath
- Centrifuge
- Volumetric flasks

### Procedure:

- Extraction:
  1. Accurately weigh approximately 100 mg of dried leaf powder into a centrifuge tube.
  2. Add 10 mL of 50% methanol.
  3. Sonicate the mixture for 1 hour in an ultrasonic bath.[\[1\]](#)[\[2\]](#)
  4. Centrifuge the mixture at 3000 rpm for 10 minutes.
  5. Carefully collect the supernatant.
- Solid Phase Extraction (SPE) Cleanup:

1. Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 5 mL of water.
2. Load the supernatant from the extraction step onto the conditioned cartridge.[\[1\]](#)[\[2\]](#)
3. Wash the cartridge with 10 mL of water to remove polar impurities.
4. Elute the cardiac glycosides with 5 mL of acetonitrile.
5. Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
6. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
7. Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

## HPLC Instrumentation and Conditions

### Instrumentation:

- HPLC system with a UV detector
- Data acquisition and processing software

### Chromatographic Conditions:

Parameter	Condition 1	Condition 2
Column	Octylsilyl bonded silica (C8)	Symmetry C18 (75 mm x 4.6 mm, 3.5 µm)
Mobile Phase	Acetonitrile:Methanol:Water (20:1:50, v/v/v) <a href="#">[1]</a> <a href="#">[2]</a>	Gradient elution with water and acetonitrile <a href="#">[2]</a> <a href="#">[3]</a>
Flow Rate	0.5 mL/min <a href="#">[1]</a>	1.0 mL/min <a href="#">[2]</a> <a href="#">[3]</a>
Detection	UV at 220 nm <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	UV at 220 nm <a href="#">[2]</a> <a href="#">[3]</a>
Injection Volume	20 µL	20 µL
Column Temperature	Ambient	20 °C <a href="#">[2]</a> <a href="#">[3]</a>

## Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC method for **Lanatoside C** quantification.

Parameter	Result
Linearity Range	0.05 - 12.5 µg/mL[2]
Correlation Coefficient ( $r^2$ )	> 0.99[2]
Accuracy (Recovery)	95.4 - 96.5%[2]
Precision (RSD)	< 6.3%[2]
Limit of Detection (LOD)	0.015 µg/mL
Limit of Quantification (LOQ)	0.050 µg/mL[2]
Retention Time	Varies depending on the specific column and mobile phase composition.

## Visualizations

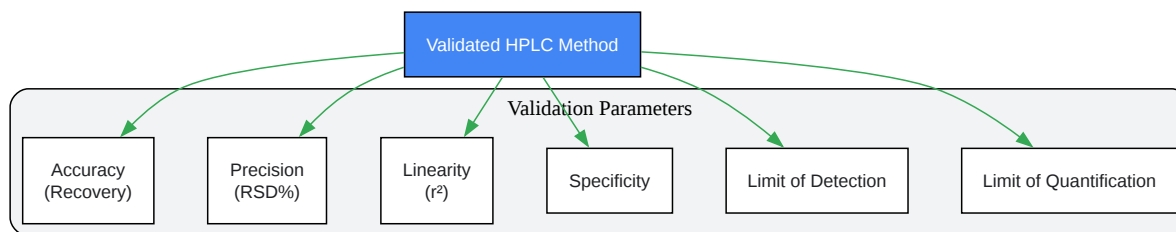
### Experimental Workflow



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Caption: Workflow for **Lanatoside C** quantification.

## Logical Relationship of Method Validation



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Caption: Key parameters for HPLC method validation.

## Conclusion

The HPLC method detailed in this application note is a robust and reliable technique for the quantification of **Lanatoside C**. The provided protocols for sample preparation and chromatographic analysis, along with the summarized validation data, offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. This method can be effectively implemented for quality control, stability testing, and various research applications involving **Lanatoside C**.

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## References

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